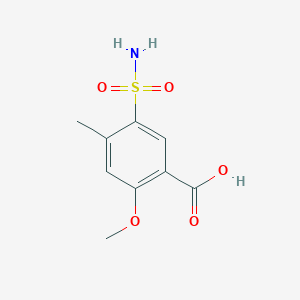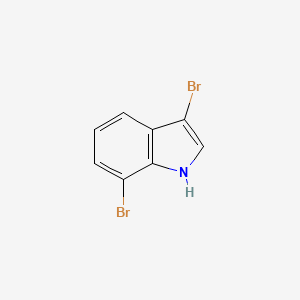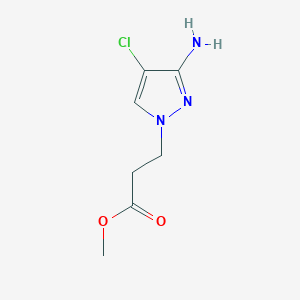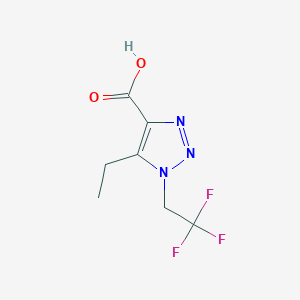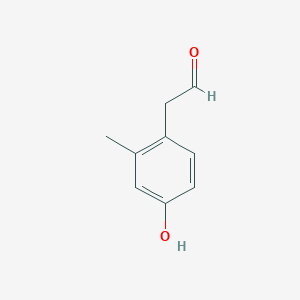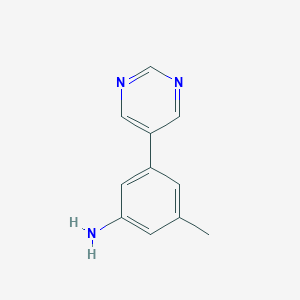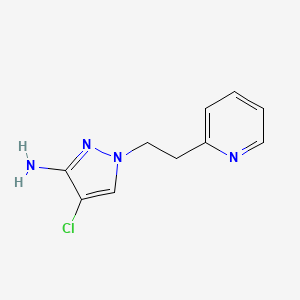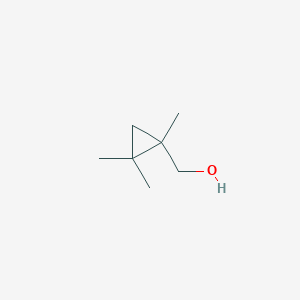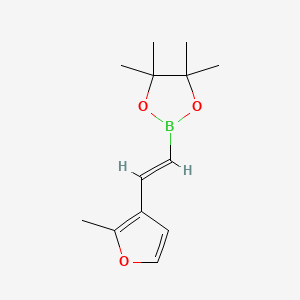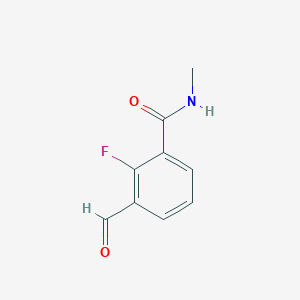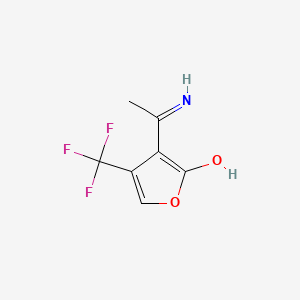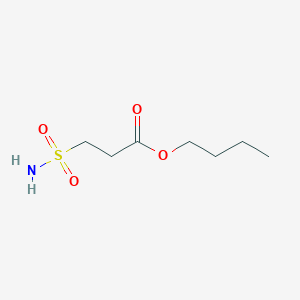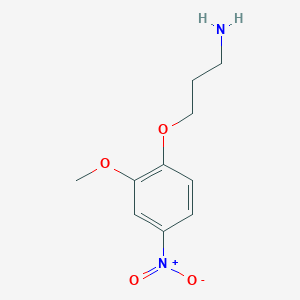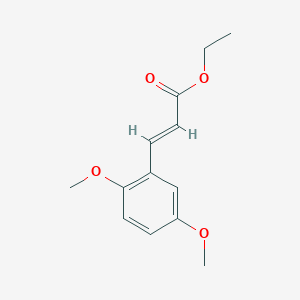![molecular formula C5H3BClF3O2S B13625533 [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a thiophene ring, which is substituted with a chlorine atom and a trifluoromethyl group. The presence of these substituents imparts unique reactivity and properties to the compound, making it valuable for various applications in chemical research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 2-chloro-5-(trifluoromethyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or phenol derivative.
Substitution: The chlorine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, dimethylformamide
Major Products:
Coupling Products: Biaryl or vinyl-aryl compounds
Oxidation Products: Alcohols or phenols
Substitution Products: Various substituted thiophenes
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Material Science: Employed in the synthesis of conjugated polymers and organic electronic materials.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The primary mechanism of action for [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the unique substituents of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid.
Thiophene-2-Boronic Acid: Similar thiophene structure but without the chlorine and trifluoromethyl substituents.
4-Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the thiophene ring and trifluoromethyl group.
Uniqueness: The presence of both chlorine and trifluoromethyl groups on the thiophene ring imparts unique electronic and steric properties to this compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C5H3BClF3O2S |
|---|---|
Peso molecular |
230.40 g/mol |
Nombre IUPAC |
[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H |
Clave InChI |
MXNKNPBEDLDSIX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


